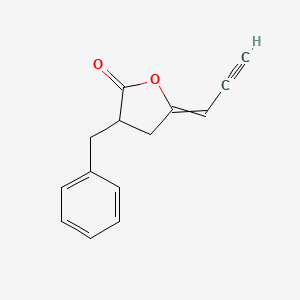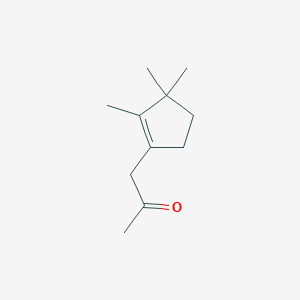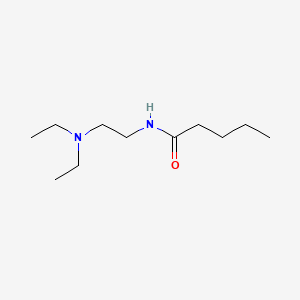
Niobium;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium;rhodium is a compound formed by the combination of niobium and rhodium. Niobium is a transition metal with atomic number 41, known for its high melting point and resistance to corrosion . Rhodium, with atomic number 45, is another transition metal, notable for its catalytic properties and resistance to oxidation . The combination of these two metals results in a compound with unique properties that are valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of niobium;rhodium compounds typically involves high-temperature reactions between niobium and rhodium salts. One common method is the reduction of niobium pentachloride and rhodium trichloride using hydrogen gas at elevated temperatures. The reaction conditions often include temperatures above 1000°C to ensure complete reduction and formation of the desired compound .
Industrial Production Methods
Industrial production of this compound compounds may involve the use of advanced metallurgical techniques such as chemical vapor deposition or electrochemical methods. These processes allow for the precise control of the composition and purity of the compound, which is essential for its use in high-performance applications .
Analyse Des Réactions Chimiques
Types of Reactions
Niobium;rhodium compounds undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Hydrogen gas is commonly used as a reducing agent at elevated temperatures.
Substitution: Halogens such as chlorine or fluorine are used, often requiring heating to initiate the reaction.
Major Products Formed
Oxides: Niobium oxide and rhodium oxide.
Applications De Recherche Scientifique
Niobium;rhodium compounds have a wide range of applications in scientific research:
Catalysis: Used as catalysts in various chemical reactions, including hydrogenation and hydroformylation.
Superconductors: Niobium-based superconductors are enhanced by the addition of rhodium, improving their performance in magnetic resonance imaging (MRI) and other applications.
Biomedical Applications: Investigated for potential use in medical devices and implants due to their biocompatibility and resistance to corrosion.
Mécanisme D'action
The mechanism by which niobium;rhodium compounds exert their effects is primarily through their catalytic activity. The compound facilitates various chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the compound activates hydrogen molecules, allowing them to react with unsaturated organic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Niobium;tantalum: Similar in terms of high melting points and resistance to corrosion.
Rhodium;palladium: Both are used as catalysts, but rhodium is more resistant to oxidation.
Uniqueness
Niobium;rhodium compounds are unique due to their combination of high-temperature stability, excellent catalytic properties, and resistance to oxidation. This makes them particularly valuable in applications requiring both durability and catalytic efficiency .
Propriétés
Numéro CAS |
97064-32-9 |
|---|---|
Formule moléculaire |
Nb3Rh7 |
Poids moléculaire |
999.0575 g/mol |
Nom IUPAC |
niobium;rhodium |
InChI |
InChI=1S/3Nb.7Rh |
Clé InChI |
LEOCXSCBFQDMMO-UHFFFAOYSA-N |
SMILES canonique |
[Nb].[Nb].[Nb].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


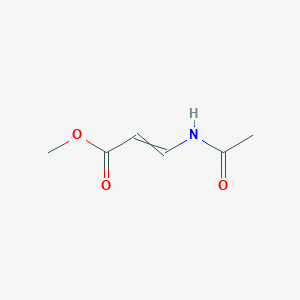
![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
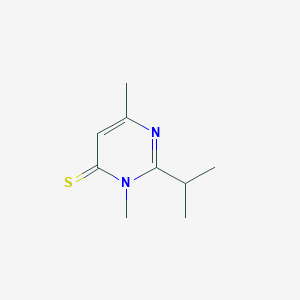

![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)

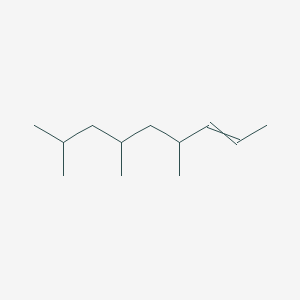
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
![[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14327735.png)
